molecular formula C16H15NO5 B5519756 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid

3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No. B5519756
M. Wt: 301.29 g/mol
InChI Key: YLLOKMNYWINSCJ-UHFFFAOYSA-N
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Description

3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid is a chemical compound involved in various research areas, including the synthesis of potential antiinflammatory agents and inhibitors of specific enzymes like 3α-hydroxysteroid dehydrogenase. Its derivatives have been explored for their bioactive properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives similar to 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid, such as 2‐{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivatives, involves reactions between (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives. These compounds have been evaluated for their potential antiinflammatory activity, showing some derivatives to be significantly more active than acetylsalicylic acid (ASA) (Daidone et al., 1995).

Molecular Structure Analysis

Research on alkoxy-substituted benzoic acids, including derivatives similar to our compound of interest, has provided insights into the crystalline structure and packing arrangements. These studies help understand how different substituents affect the molecular geometry and interactions, influencing the compound's physical and chemical properties (Raffo et al., 2014).

Chemical Reactions and Properties

The compound's reactivity, including its participation in various chemical reactions, is significant for synthesizing targeted molecules with desired biological activities. For instance, certain derivatives have been used as intermediates in the preparation of cardiotonic drugs, showcasing the versatility and utility of the compound in synthetic chemistry (Lomov, 2019).

Scientific Research Applications

Adsorption Applications

The study by Gunjate et al. (2020) on the modification of activated carbon with organic ligands for cobalt adsorption suggests a methodology that could potentially be applied to 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid. The modification of adsorbents to enhance their uptake capacity for specific ions or molecules in aqueous media could be relevant for environmental remediation or selective adsorption processes (Gunjate et al., 2020).

Chemical Synthesis and Reactivity

The research on the synthesis and reactivity of benzoxazinones and related compounds by Macias et al. (2006) provides insights into the chemical behavior of phenolic and methoxy-substituted benzoic acids. This could offer a foundation for understanding the reactivity of 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid in organic synthesis or the development of new materials (Macias et al., 2006).

Bioorganic Chemistry

The study by Öztaşkın et al. (2017) on the synthesis of novel bromophenols and their biological activities showcases the intersection of organic chemistry and bioactivity. The methodologies for synthesizing compounds with potential antioxidant, antimicrobial, and enzyme inhibitory activities could be analogous to the research and development paths for 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid (Öztaşkın et al., 2017).

Material Science

Amarnath and Palaniappan (2005) discuss the doping of polyaniline with benzoic acid derivatives, which highlights the application of such compounds in the development of conductive polymers. This research suggests that 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid could be explored as a dopant or component in polymer chemistry to modulate electrical properties or enhance material performance (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-7-2-3-8-14(13)22-10-15(18)17-12-6-4-5-11(9-12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLOKMNYWINSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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